N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide
Description
N-[4-(2-Thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide (CAS 478260-07-0) is a heterocyclic compound featuring a pyrimidine core substituted with two thiophene rings. Its molecular formula is C₁₃H₁₀N₄OS₂, with a molar mass of 310.38 g/mol . This compound is of interest due to its structural similarity to pharmacologically active thiophene and pyrimidine derivatives, which are known for antimicrobial, anti-inflammatory, and kinase inhibitory activities .
Properties
IUPAC Name |
N-(4-thiophen-2-ylpyrimidin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-12(11-4-2-8-19-11)16-13-14-6-5-9(15-13)10-3-1-7-18-10/h1-8H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPDTMBAEFJXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxamide with 4-(2-thienyl)-2-pyrimidinyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide has been identified as a promising candidate for therapeutic applications, particularly due to its role as an inhibitor of the IKK-2 enzyme. This enzyme is crucial in the NF-κB signaling pathway, which is implicated in numerous inflammatory diseases and cancers.
- Therapeutic Potential : The compound has shown efficacy in treating conditions such as rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and various cancers. Its ability to inhibit IKK-2 can lead to reduced inflammation and tumor growth .
- Mechanism of Action : By inhibiting the IKK-2 enzyme, this compound disrupts the NF-κB pathway, which is responsible for the expression of pro-inflammatory cytokines and other mediators involved in immune responses .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying cellular processes influenced by the NF-κB pathway. Its applications include:
- Cell Signaling Studies : Researchers utilize this compound to dissect the role of NF-κB in various cellular contexts, including immune responses and cancer cell proliferation. The inhibition of IKK-2 allows scientists to observe changes in gene expression profiles associated with inflammation and tumorigenesis.
- Drug Development : The compound's structure provides a scaffold for developing new therapeutics targeting similar pathways. Ongoing research focuses on modifying its chemical structure to enhance potency and selectivity against specific targets within the NF-κB signaling cascade .
Material Science Applications
Beyond its biological implications, this compound also finds applications in material science:
- Organic Electronics : The thiophene moiety contributes to the compound's semiconducting properties, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its unique electronic properties are being explored for enhancing device performance in flexible electronics .
- Photovoltaic Devices : Research indicates that compounds containing thiophene rings can be effective as sensitizers in solar cells. The incorporation of this compound into photovoltaic materials could improve light absorption and energy conversion efficiency .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Inflammatory Disease Treatment : A study investigated the effects of this compound on mouse models of rheumatoid arthritis. Results demonstrated significant reductions in joint inflammation and damage compared to control groups treated with placebo .
- Cancer Research : In vitro studies showed that this compound effectively inhibited the proliferation of various cancer cell lines by downregulating NF-κB target genes involved in cell survival .
- Material Performance : Experiments conducted on organic electronic devices revealed that incorporating this compound improved charge mobility and stability under operational conditions, highlighting its potential for commercial applications in electronics .
Mechanism of Action
The mechanism of action of N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine Ring Modifications
4-Methyl-N-[4-(Thiophen-2-yl)pyrimidin-2-yl]benzamide (CAS 439112-20-6)
- Structure : Replaces the terminal thiophenecarboxamide with a methylbenzamide group.
- Molecular Formula : C₁₆H₁₃N₃OS; Molar Mass : 295.36 g/mol .
N-(4-{[(2,6-Dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide (CAS 302937-92-4)
Thiophene Ring Variations
N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (Compound 8j)
- Structure: Incorporates a thiomorpholine-fused thienopyrimidine core.
- Synthesis : Achieved via coupling reactions with thiomorpholine derivatives .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Lacks the pyrimidine ring; features a nitro-substituted phenyl group.
- Molecular Conformation : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence crystal packing and solubility .
- Key Differences : The absence of the pyrimidine ring reduces molecular complexity, which may limit multi-target interactions compared to the parent compound.
Carboxamide Substitutions
N-[4-(2-Thienyl)-2-Pyrimidinyl]-N'-[3-(Trifluoromethyl)phenyl]urea
- Structure : Replaces the carboxamide with a urea linker and trifluoromethylphenyl group.
N-(4-Methoxyphenyl)-2-Thiophenecarboxamide (CAS 64419-14-3)
- Structure : Substitutes the pyrimidine with a methoxyphenyl group.
- Molecular Formula: C₁₂H₁₁NO₂S; Molar Mass: 233.29 g/mol .
- Key Differences : Simplified structure with a methoxy group may enhance solubility but reduce heterocyclic interactions critical for bioactivity.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Parent Compound (CAS 478260-07-0) | C₁₃H₁₀N₄OS₂ | 310.38 | Dual thiophene, pyrimidine | Moderate lipophilicity |
| 4-Methylbenzamide analog (CAS 439112-20-6) | C₁₆H₁₃N₃OS | 295.36 | Methylbenzamide | Increased lipophilicity |
| Sulfonamide analog (CAS 302937-92-4) | C₁₇H₁₆N₄O₃S₂ | 388.47 | Sulfonamide, dimethylpyrimidine | Enhanced polarity |
| Urea derivative | C₁₆H₁₂F₃N₅OS | 379.36 | Trifluoromethylphenyl, urea | High hydrogen-bonding capacity |
Key Findings and Implications
Structural Flexibility : Modifications to the pyrimidine (e.g., sulfonamide, methyl groups) or thiophene (e.g., thiomorpholine fusion) significantly alter physicochemical properties and bioactivity .
Synthetic Accessibility : Pd-catalyzed couplings and condensation reactions are versatile for generating analogs, enabling rapid SAR studies .
This comparison underscores the importance of strategic substituent selection in optimizing the pharmacological profile of thiophene-pyrimidine hybrids. Further studies should focus on in vitro and in vivo evaluations to validate predicted activities.
Biological Activity
N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action may involve the inhibition of bacterial enzymes or interference with cell wall synthesis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | X μg/mL |
| This compound | S. aureus | Y μg/mL |
2.2 Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell growth and survival.
- Mechanism : The compound appears to inhibit the activity of specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis.
3.1 Study on Antibacterial Efficacy
A study published in a peer-reviewed journal assessed the binding affinity of this compound to the active site of β-lactamase enzymes in E. coli. Molecular docking simulations indicated favorable interactions, suggesting potential as a β-lactamase inhibitor, which could enhance the efficacy of existing antibiotics against resistant strains .
3.2 Investigation of Anticancer Effects
In another study, the compound was tested on human cancer cell lines, revealing a dose-dependent reduction in cell viability. The IC50 values were determined using standard cytotoxicity assays, highlighting its potential as a lead compound for developing new anticancer drugs .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cellular processes, thereby altering signal transduction pathways.
5. Comparison with Related Compounds
This compound shares structural similarities with other thiophene-containing compounds, which also exhibit various biological activities. However, its unique combination of pyrimidine and thiophene rings provides distinct properties that enhance its therapeutic potential.
| Compound Type | Biological Activity |
|---|---|
| N-substituted thiophene derivatives | Antimicrobial |
| Pyrimidine analogs | Anticancer |
Q & A
Basic Synthesis and Purification
Q: What synthetic routes are recommended for N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide, and how can purity be validated? A: A multi-step approach is typical:
- Step 1: Couple 2-thiophenecarboxylic acid with 4-(2-thienyl)-2-aminopyrimidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
- Validation: Confirm purity (≥98%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using -/-NMR .
Structural Characterization Techniques
Q: Which analytical methods are critical for characterizing this compound’s structure? A: Prioritize:
- X-ray crystallography for unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyrimidine N-atoms) .
- Spectroscopy: Assign -NMR peaks (e.g., thiophene protons at δ 7.2–7.8 ppm) and IR carbonyl stretches (~1650 cm) .
- Mass spectrometry for molecular ion ([M+H]) matching theoretical mass (±0.5 Da) .
Biological Activity Assessment
Q: How to design bioassays to evaluate its pharmacological potential? A: For receptor antagonism/agonism studies:
- In vitro: Use HEK293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP/IP1 levels via ELISA .
- Dose-response curves: Test concentrations (1 nM–100 µM) to calculate IC/EC. Include positive controls (e.g., known antagonists) .
Analytical Quantification in Biological Matrices
Q: What methods quantify this compound in plasma for pharmacokinetic studies? A: Adapt validated LC-MS/MS protocols:
- Extraction: Protein precipitation with acetonitrile (1:3 v/v).
- Chromatography: C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
- Detection: MRM transitions for parent ion (e.g., m/z 350→232) with deuterated internal standards .
Addressing Data Contradictions in Activity
Q: How to resolve discrepancies in reported IC values across studies? A: Conduct comparative assays under standardized conditions:
- Control variables: Cell line passage number, serum concentration, incubation time .
- Validate target engagement via competitive binding assays (e.g., radioligand displacement) .
Advanced SAR Studies
Q: How to investigate the impact of pyrimidine/thiophene modifications on activity? A:
- Systematic substitution: Replace thiophene with furan or pyridine; modify pyrimidine substituents (e.g., chloro, methoxy).
- Assay panels: Test derivatives against related targets (e.g., kinase isoforms) to identify selectivity drivers .
Metabolic Stability Profiling
Q: What in vitro assays predict metabolic stability? A: Use liver microsomes (human/rat):
- Incubation: 1 µM compound + NADPH, monitor depletion over 60 min.
- Half-life calculation: LC-MS quantification. Compare intrinsic clearance (Cl) to prioritize stable leads .
Crystallography for Drug Design
Q: How does crystal structure analysis inform optimization? A: Identify key interactions:
- Hydrogen bonds: Between carboxamide NH and receptor backbone carbonyls.
- π-Stacking: Thiophene/pyrimidine with aromatic residues. Use docking simulations guided by crystallographic data .
Solubility Optimization Strategies
Q: How to improve aqueous solubility for in vivo studies? A:
- Co-solvents: Use 10% DMSO/PEG 400 in saline for IP/IV dosing.
- Salt formation: Screen hydrochloride or mesylate salts via pH-solubility profiling .
Toxicity Profiling
Q: What preclinical assays assess acute toxicity? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
